molecular formula C13H20O B7877712 2-(4-Ethylphenyl)-3-methyl-butan-2-ol

2-(4-Ethylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7877712
M. Wt: 192.30 g/mol
InChI Key: ZMNCFVKHYIJFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes an ethylphenyl group and a methyl-butanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-ethylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is preferred due to its efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel can facilitate the hydrogenation process under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Ethylphenyl)-3-methyl-butan-2-one or 2-(4-Ethylphenyl)-3-methyl-butanoic acid.

    Reduction: Formation of this compound or 2-(4-Ethylphenyl)-3-methyl-butane.

    Substitution: Formation of 2-(4-Ethylphenyl)-3-methyl-butan-2-yl chloride or bromide.

Scientific Research Applications

2-(4-Ethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-3-methyl-butan-2-ol
  • 2-(4-Isopropylphenyl)-3-methyl-butan-2-ol
  • 2-(4-Tert-butylphenyl)-3-methyl-butan-2-ol

Uniqueness

2-(4-Ethylphenyl)-3-methyl-butan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

2-(4-ethylphenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-11-6-8-12(9-7-11)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNCFVKHYIJFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.